REACTION_CXSMILES
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[C:1]1(=[O:8])[O:7][C:5](=O)[CH2:4][CH2:3][CH2:2]1.[NH2:9][C:10]1[C:11](=[O:20])[N:12]([CH3:19])[C:13](=[O:18])[N:14]([CH3:17])[C:15]=1[NH2:16]>CN(C)C1C=CC=CC=1>[N:12]1([C:11](=[O:20])[C:10]2[NH:9][C:5]([CH2:4][CH2:3][CH2:2][C:1]([OH:7])=[O:8])=[N:16][C:15]=2[N:14]([CH3:17])[C:13]1=[O:18])[CH3:19]
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Name
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|
Quantity
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31.3 g
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Type
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reactant
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Smiles
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C1(CCCC(=O)O1)=O
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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NC=1C(N(C(N(C1N)C)=O)C)=O
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Name
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Quantity
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300 mL
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Type
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solvent
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Smiles
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CN(C1=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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Upon cooling
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Type
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CUSTOM
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Details
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the product crystallized from the dark, clear reaction mixture
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Type
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FILTRATION
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Details
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The crystals were collected by filtration
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Type
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WASH
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Details
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washed with benzene
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Type
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DRY_WITH_MATERIAL
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Details
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with methanol, and dried
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Type
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CUSTOM
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Details
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affording 187 g light yellow solid
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Name
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Type
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Smiles
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N1(C)C(=O)N(C)C=2N=C(NC2C1=O)CCCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |